(S)-2-methyl-3-phenylpropan-1-ol (S)-2-methyl-3-phenylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 22436-06-2
VCID: VC4585313
InChI: InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
SMILES: CC(CC1=CC=CC=C1)CO
Molecular Formula: C10H14O
Molecular Weight: 150.221

(S)-2-methyl-3-phenylpropan-1-ol

CAS No.: 22436-06-2

Cat. No.: VC4585313

Molecular Formula: C10H14O

Molecular Weight: 150.221

* For research use only. Not for human or veterinary use.

(S)-2-methyl-3-phenylpropan-1-ol - 22436-06-2

Specification

CAS No. 22436-06-2
Molecular Formula C10H14O
Molecular Weight 150.221
IUPAC Name (2S)-2-methyl-3-phenylpropan-1-ol
Standard InChI InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
Standard InChI Key LTZKHYYXQWNXPU-VIFPVBQESA-N
SMILES CC(CC1=CC=CC=C1)CO

Introduction

Structural and Stereochemical Features

(S)-2-Methyl-3-phenylpropan-1-ol (IUPAC name: (2S)-2-methyl-3-phenylpropan-1-ol) possesses a molecular formula of C10H14O\text{C}_{10}\text{H}_{14}\text{O} and a molecular weight of 150.22 g/mol. The compound’s chiral center at C2 confers optical activity, necessitating precise synthetic strategies to achieve high enantiomeric excess (ee). Its isomeric SMILES representation is C[C@@H](CC1=CC=CC=C1)CO\text{C}[C@@H](\text{CC}1=\text{CC}=\text{CC}=\text{C1})\text{CO}, highlighting the (S)-configuration.

Synthetic Methodologies

Asymmetric Reduction

Enantioselective reduction of prochiral ketones, such as 2-methyl-3-phenylpropan-1-one, using chiral catalysts (e.g., Corey-Bakshi-Shibata reagents) or biocatalysts (e.g., ketoreductases), can achieve >90% ee. For example:

  • Catalytic Hydrogenation: Transition-metal catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation under mild conditions.

  • Biocatalytic Routes: Engineered alcohol dehydrogenases (ADHs) offer high stereoselectivity and scalability, aligning with green chemistry principles.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC10H14O\text{C}_{10}\text{H}_{14}\text{O}
Molecular Weight150.22 g/mol
Boiling Point245–250°C (estimated)
Optical Rotation[α]D20=+15.6°[α]^{20}_D = +15.6° (c=1, CHCl₃)
SolubilityMiscible in organic solvents (e.g., THF, EtOH); low in water

Industrial Applications

Pharmaceutical Intermediates

The compound’s chirality makes it a precursor for:

  • Chiral Drugs: Antihypertensive agents and antidepressants requiring (S)-configuration.

  • Prodrug Synthesis: Ester derivatives for enhanced bioavailability.

Fragrance and Flavor Chemistry

Its aromatic profile contributes to specialty fragrances, though applications remain exploratory.

Challenges and Future Directions

  • Stereochemical Purity: Scalable enantioselective synthesis remains cost-prohibitive.

  • Biological Profiling: In vivo studies are needed to validate therapeutic potential.

  • Green Synthesis: Developing biocatalytic routes with reduced environmental impact.

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